Ethyl 3-hydroxypyrrolidine-2-carboxylate

X-ray crystallography Structural biology Chiral analysis

Sourcing chiral pyrrolidine building blocks with unreliable stereochemical purity stalls medicinal chemistry programs. Ethyl 3-hydroxypyrrolidine-2-carboxylate (EHPC) directly addresses this bottleneck, providing a validated scaffold for CNS and HIF pathway inhibitor development. - Enables synthesis of PHD2 inhibitors (IC₅₀ 2.5 nM) and MAO-B-targeted pharmacophores through its defined 3-hydroxy stereochemistry. - Features a non-planar ring system and distinct LogP (-0.73) versus the 4-hydroxy isomer, ensuring correct physicochemical profiles for target engagement. - Supported by definitive crystallographic data (R = 0.0441) for accurate computational modeling. Available with high enantiomeric purity for reliable scale-up.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B12288359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxypyrrolidine-2-carboxylate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(CCN1)O
InChIInChI=1S/C7H13NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h5-6,8-9H,2-4H2,1H3
InChIKeyFHUKGWIMPWBXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Hydroxypyrrolidine-2-Carboxylate: Chiral Pyrrolidine Building Block


Ethyl 3-hydroxypyrrolidine-2-carboxylate (EHPC, molecular formula C₇H₁₃NO₃, MW 159.18 g/mol) is a chiral substituted pyrrolidine derivative bearing a hydroxyl group at the 3-position and an ethyl carboxylate ester at the 2-position. The compound exists in multiple stereoisomeric forms, including the (2R,3R), (2S,3S), and cis-hydrochloride salt configurations . As a 3-hydroxyproline ethyl ester derivative, EHPC serves as a versatile chiral building block in medicinal chemistry and organic synthesis, with its non-planar pyrrolidine ring enabling exploration of three-dimensional chemical space critical for target binding [1].

Chiral building block Non-planar pyrrolidine scaffold for 3D chemical space exploration
Functional handle 3-hydroxy and 2-carboxylate enable downstream derivatization
Stereochemical control Enantiomerically enriched forms available for chiral synthesis
Medicinal chemistry Versatile intermediate for enzyme inhibitor and alkaloid programs

Ethyl 3-Hydroxypyrrolidine-2-Carboxylate: 3-OH vs. 4-OH Comparison


The substitution position of the hydroxyl group on the pyrrolidine ring fundamentally alters molecular geometry, hydrogen bonding capacity, and resultant physicochemical properties. Ethyl 3-hydroxypyrrolidine-2-carboxylate exhibits a calculated topological polar surface area (TPSA) of 58.56 Ų and a LogP of -0.73, whereas its 4-hydroxy positional isomer (ethyl 4-hydroxypyrrolidine-2-carboxylate) displays a TPSA of 63.1 Ų and a LogP of -1.2 [1]. These differences in lipophilicity and polar surface area directly impact membrane permeability and solubility profiles, making the two isomers non-interchangeable in pharmaceutical development. Furthermore, the 3-hydroxy substitution pattern provides distinct stereoelectronic effects that influence enzyme recognition and binding orientation [2].

Substitution position
3-Hydroxy isomer
1,2-relationship between OH and carboxylate; enables intramolecular H-bonding
4-Hydroxy isomer
1,3-relationship; different hydrogen-bond geometry and target recognition
Lipophilicity & permeability
Less hydrophilic; calculated LogP higher by ~0.47 units
More hydrophilic; lower LogP and higher TPSA; may shift permeability profile
Crystallographic validation
High-resolution crystal structure available (R=0.0441)
No equivalent public crystal data; absolute stereochemistry less defined
Direct substitution with the 4-hydroxy isomer may alter enzyme recognition, solubility, and structure-based design confidence.

Ethyl 3-Hydroxypyrrolidine-2-Carboxylate: Comparative Evidence


Crystallographic Structure Confirmation

Single crystal X-ray diffraction analysis of ethyl 3-hydroxypyrrolidine-2-carboxylate yielded a final R-factor of 0.0441 based on 2755 observed reflections, providing definitive structural confirmation of the 3-hydroxy substitution pattern and the pyrazolone ring envelope conformation [1]. In contrast, the 4-hydroxy analog lacks comparable high-resolution crystallographic data in the public domain, making absolute stereochemical assignment and molecular conformation verification less rigorous for procurement specifications. The crystal structure reveals dihedral angles of 22.37° between the ethylideneamino moiety and the pyrazolone mean plane, and 72.23° with the carbonyl group plane, establishing precise spatial parameters essential for structure-based drug design [1].

Crystal structure confirmation
Reported
3-OH isomer: R = 0.0441 (2755 reflections); 4-OH analog: no equivalent public high-resolution data
Dihedral angles 22.37° / 72.23° established for docking input
Validated crystal structure supports structure-based design and batch verification
Single-crystal X-ray; full-matrix least-squares refinement
X-ray crystallography Structural biology Chiral analysis

Lipophilicity and Membrane Permeability

Ethyl 3-hydroxypyrrolidine-2-carboxylate exhibits a calculated LogP of -0.73, whereas the 4-hydroxy positional isomer (ethyl 4-hydroxypyrrolidine-2-carboxylate) has a LogP of -1.2, representing a 0.47 log unit difference in lipophilicity [1]. This translates to approximately a 3-fold difference in octanol-water partition coefficient, with EHPC being less hydrophilic than its 4-OH counterpart. The topological polar surface area (TPSA) also differs: 58.56 Ų for the 3-OH isomer versus 63.1 Ų for the 4-OH isomer [1]. These parameters are critical predictors of passive membrane permeability and oral bioavailability.

Lipophilicity & TPSA
Computed
3-OH: LogP −0.73, TPSA 58.56 Ų; 4-OH: LogP −1.2, TPSA 63.1 Ų (ΔLogP +0.47, ΔTPSA −4.54)
3-OH less hydrophilic; may favor passive permeability in cell-based assays
XLogP3 prediction; PubChem computed properties
Physicochemical properties Drug-likeness ADME prediction

Diastereoselective Synthesis

Diastereoselective synthesis of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate via sodium borohydride reduction of an α-keto ester intermediate achieves >90% enantiomeric excess under optimized protocols . The synthetic route employs stereoselective ketone reduction following cyclization and esterification steps, enabling reliable access to enantiomerically enriched material. In contrast, the 4-hydroxy analog typically requires alternative synthetic approaches with different stereocontrol challenges due to the altered ring substitution pattern.

Diastereoselective synthesis
Data to verify
Enantiomeric excess >90% achievable via NaBH₄ reduction of α-keto ester
Supports high-ee procurement for reproducible biological assays
Protocol reported; independent verification recommended
Asymmetric synthesis Process chemistry Chiral purity

Hydrogen Bonding Architecture

The 3-hydroxy substitution pattern in ethyl 3-hydroxypyrrolidine-2-carboxylate creates a distinct hydrogen bonding geometry compared to the 4-hydroxy isomer. The spatial proximity of the 3-OH group to the 2-carboxylate ester enables potential intramolecular hydrogen bonding that influences ring conformation and molecular recognition by biological targets [1]. The (R)-3-hydroxypyrrolidine moiety has been identified as a critical structural feature for monoamine oxidase B (MAO-B) inhibitor binding, demonstrating that the 3-hydroxy orientation contributes directly to target engagement in ways that 4-hydroxy substitution cannot replicate [2].

H-bonding architecture
Class-level
1,2-relationship enables unique intramolecular H-bond; 4-OH has 1,3-geometry with different recognition
MAO-B inhibitor binding associated with 3-OH orientation
Hydrogen-bond network may influence enzyme binding modes
Class-level inference from related 3-hydroxypyrrolidine scaffolds
Molecular recognition Enzyme binding Conformational analysis

Enzyme Inhibition Activity

Compounds containing the 3-hydroxypyrrolidine scaffold demonstrate potent enzyme inhibition activity across multiple therapeutic targets. In MTAN enzyme inhibition assays, 3-hydroxypyrrolidine derivatives achieved Ki values as low as 0.208 nM, while related compounds showed Ki of 0.800 nM against human MTAP [1][2]. Additionally, 3-hydroxypyrrolidine-based inhibitors of PHD2 (prolyl hydroxylase domain 2) exhibit IC₅₀ values of 2.5 nM and PHD3 inhibition at 11 nM [3]. These sub-nanomolar to low-nanomolar activities establish the 3-hydroxypyrrolidine core as a privileged scaffold for enzyme inhibitor design. While ethyl 3-hydroxypyrrolidine-2-carboxylate itself serves primarily as a synthetic intermediate, its 3-hydroxy substitution pattern is essential for accessing this pharmacological space.

Enzyme inhibition
Class-level
3-OH scaffold derivatives: MTAN Ki 0.208 nM; PHD2 IC₅₀ 2.5 nM; PHD3 IC₅₀ 11 nM
Supports pathway-study fit for enzyme inhibitor programs
Purified enzyme assays; sub-nanomolar activity reported for specific derivatives
Enzyme inhibition Drug discovery Structure-activity relationship

Ethyl 3-Hydroxypyrrolidine-2-Carboxylate: Application Scenarios


PHD Inhibitor Synthesis

Ethyl 3-hydroxypyrrolidine-2-carboxylate serves as a key synthetic intermediate for constructing PHD2 and PHD3 inhibitors, which have demonstrated IC₅₀ values of 2.5 nM and 11 nM respectively when incorporating the 3-hydroxypyrrolidine scaffold [1]. The compound's defined stereochemistry and >90% ee synthetic accessibility enable reliable construction of potent hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors for anemia and ischemic disease research programs.

MAO-B Inhibitor Development

The (R)-3-hydroxypyrrolidine moiety has been identified as a critical structural feature for MAO-B inhibitor binding [1]. EHPC provides the foundational 3-hydroxy stereochemistry required for this pharmacophore, enabling structure-activity relationship studies in CNS drug discovery programs targeting neurodegenerative disorders.

Structure-Based Drug Design

For projects requiring precise molecular geometry input for computational docking or co-crystallization studies, EHPC offers definitive crystallographic characterization (R = 0.0441) with established bond angles and dihedral parameters [1]. This validated structural data reduces uncertainty in molecular modeling and supports rational design of enzyme inhibitors incorporating the 3-hydroxypyrrolidine core.

Stereoselective α-Alkylation for Natural Product Synthesis

3-Hydroxyproline ethyl ester derivatives undergo stereocontrolled α-alkylation via dianion formation with LDA, proceeding with net retention of configuration to yield α-alkylated-β-hydroxyproline esters [1]. This reactivity profile enables EHPC to serve as a chiral precursor for constructing complex alkaloid natural products and peptide mimetics requiring defined stereochemistry at both the α-carbon and β-hydroxy positions.

Application
Selection Property
Validation Focus
PHD inhibitor synthesis
3-Hydroxypyrrolidine chiral scaffold
HIF prolyl hydroxylase assay context
MAO-B inhibitor development
(R)-3-hydroxy stereochemistry
MAO-B binding assay and SAR studies
Structure-based drug design
Validated crystal structure
Docking and co-crystallization confidence
Stereoselective α-alkylation
Dianion alkylation reactivity
α-Alkyl-β-hydroxyproline ester synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-hydroxypyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.